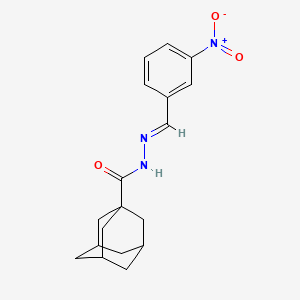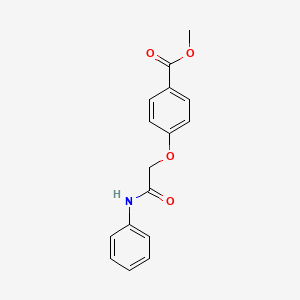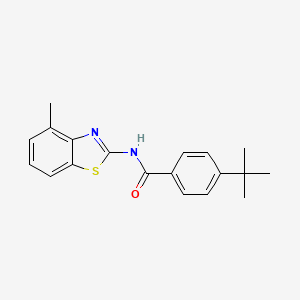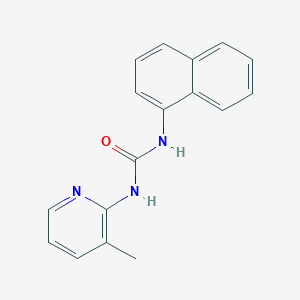
N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide, also known as NBAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of hydrazides and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to induce apoptosis by inhibiting the activity of various proteins involved in cell survival and proliferation. In neurodegenerative diseases, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to inhibit the activity of enzymes involved in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to exhibit various biochemical and physiological effects, depending on the application. In cancer cells, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to induce apoptosis by activating various signaling pathways involved in cell death. In neurodegenerative diseases, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to inhibit the formation of beta-amyloid plaques, which are a major contributor to the pathogenesis of Alzheimer's disease. In agriculture, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to possess insecticidal properties by disrupting the nervous system of insects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide. In medicine, further studies are needed to fully understand its mechanism of action and potential use as an anti-cancer and anti-inflammatory agent. In agriculture, further studies are needed to develop new insecticides based on N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide. In materials science, further studies are needed to explore the potential use of N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide in the development of new materials with unique properties.
Conclusion:
In conclusion, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method involves several steps, and the chemical structure is confirmed through various spectroscopic techniques. N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been extensively studied for its potential applications in medicine, agriculture, and materials science. The mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to exhibit various biochemical and physiological effects, depending on the application. The advantages of using N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide in lab experiments include its high purity, stability, and ease of synthesis, while the limitations include its potential toxicity and the need for further studies. There are several future directions for the study of N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide, including further studies in medicine, agriculture, and materials science.
Méthodes De Synthèse
The synthesis of N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide involves several steps, including the condensation of 1-adamantanecarbohydrazide with 3-nitrobenzaldehyde in the presence of an acid catalyst. The product obtained is then purified through recrystallization. The chemical structure of N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide is confirmed through various spectroscopic techniques, including infrared spectroscopy and nuclear magnetic resonance.
Applications De Recherche Scientifique
N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to possess insecticidal properties, making it a potential candidate for the development of new insecticides. In materials science, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been studied for its potential use in the development of new materials with unique properties.
Propriétés
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-17(18-8-13-4-14(9-18)6-15(5-13)10-18)20-19-11-12-2-1-3-16(7-12)21(23)24/h1-3,7,11,13-15H,4-6,8-10H2,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNXPTMOFMNNDM-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-Nitrophenyl)methylidene]adamantane-1-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(methylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B5718938.png)


![3-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5718953.png)

![4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5718973.png)
![3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5718977.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5718979.png)
![1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B5718991.png)
![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5719010.png)

![6-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5719026.png)
![1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B5719036.png)